molecular formula C26H35N3O2 B11182103 2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11182103
M. Wt: 421.6 g/mol
InChI Key: GNWDFYWZUKWISM-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group, often using a halogenated methoxybenzene derivative and a base.

    Formation of the tetrahydroquinoline moiety: This can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

    Coupling of the two moieties: The final step involves coupling the piperazine and tetrahydroquinoline moieties through an appropriate linker, such as an ethanone group.

Chemical Reactions Analysis

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxid

Properties

Molecular Formula

C26H35N3O2

Molecular Weight

421.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone

InChI

InChI=1S/C26H35N3O2/c1-19-6-11-24-23(16-19)20(2)17-26(3,4)29(24)25(30)18-27-12-14-28(15-13-27)21-7-9-22(31-5)10-8-21/h6-11,16,20H,12-15,17-18H2,1-5H3

InChI Key

GNWDFYWZUKWISM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)OC)(C)C

Origin of Product

United States

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